2,3,4-Trifluorophenyl cyclopentyl ketone 2,3,4-Trifluorophenyl cyclopentyl ketone
Brand Name: Vulcanchem
CAS No.:
VCID: VC13375845
InChI: InChI=1S/C12H11F3O/c13-9-6-5-8(10(14)11(9)15)12(16)7-3-1-2-4-7/h5-7H,1-4H2
SMILES: C1CCC(C1)C(=O)C2=C(C(=C(C=C2)F)F)F
Molecular Formula: C12H11F3O
Molecular Weight: 228.21 g/mol

2,3,4-Trifluorophenyl cyclopentyl ketone

CAS No.:

Cat. No.: VC13375845

Molecular Formula: C12H11F3O

Molecular Weight: 228.21 g/mol

* For research use only. Not for human or veterinary use.

2,3,4-Trifluorophenyl cyclopentyl ketone -

Specification

Molecular Formula C12H11F3O
Molecular Weight 228.21 g/mol
IUPAC Name cyclopentyl-(2,3,4-trifluorophenyl)methanone
Standard InChI InChI=1S/C12H11F3O/c13-9-6-5-8(10(14)11(9)15)12(16)7-3-1-2-4-7/h5-7H,1-4H2
Standard InChI Key RMGCSVSGOMYUNO-UHFFFAOYSA-N
SMILES C1CCC(C1)C(=O)C2=C(C(=C(C=C2)F)F)F
Canonical SMILES C1CCC(C1)C(=O)C2=C(C(=C(C=C2)F)F)F

Introduction

Chemical Identity and Structural Features

2,3,4-Trifluorophenyl cyclopentyl ketone belongs to the class of aryl ketones, distinguished by its trifluoromethyl-substituted aromatic ring and cyclopentyl group. The IUPAC name, cyclopentyl-(2,3,4-trifluorophenyl)methanone, reflects its systematic structure. Key identifiers include:

PropertyValueSource
Molecular FormulaC₁₂H₁₁F₃O
Molecular Weight228.21 g/mol
SMILESC1CCC(C1)C(=O)C2=C(C(=C(C=C2)F)F)F
InChIKeyRMGCSVSGOMYUNO-UHFFFAOYSA-N
PubChem CID62964098

The trifluoromethyl groups at the 2, 3, and 4 positions of the phenyl ring induce significant electron-withdrawing effects, altering the compound’s reactivity and interaction with biological targets. The cyclopentyl group contributes steric bulk, influencing conformational flexibility and solubility.

Synthesis and Manufacturing Processes

The synthesis of 2,3,4-trifluorophenyl cyclopentyl ketone follows classical ketone formation strategies. A widely reported method involves:

  • Grignard Reaction: Cyclopentylmagnesium bromide reacts with 2,3,4-trifluorobenzoyl chloride in anhydrous tetrahydrofuran (THF) under inert conditions.

    C5H9MgBr+C7H2F3COClC12H11F3O+MgBrCl\text{C}_5\text{H}_9\text{MgBr} + \text{C}_7\text{H}_2\text{F}_3\text{COCl} \rightarrow \text{C}_{12}\text{H}_{11}\text{F}_3\text{O} + \text{MgBrCl}

    This method yields the ketone after aqueous workup and purification via column chromatography.

  • Alternative Routes: Friedel-Crafts acylation using cyclopentyl acyl chlorides and trifluorinated benzene derivatives may also be feasible, though less commonly reported.

Comparative studies of similar compounds, such as 3,5-bis(trifluoromethyl)phenyl cyclopentyl ketone, suggest that reaction temperatures (-78°C to 0°C) and solvent choices (THF vs. dichloromethane) critically influence yields . For instance, In(OTf)₃ and Sc(OTf)₃ catalysts enhance cycloaddition efficiencies in related ketone syntheses .

Physicochemical Properties

While experimental data on melting/boiling points and solubility remain sparse, computational and analog-based insights suggest:

  • Lipophilicity: The trifluoromethyl groups increase hydrophobicity (logP ≈ 3.2), favoring membrane permeability.

  • Electron Effects: The -CF₃ groups reduce electron density at the carbonyl carbon, making it susceptible to nucleophilic attacks.

  • Stability: Resistance to oxidative degradation due to fluorine’s high electronegativity .

Applications in Pharmaceutical Research

Fluorinated ketones are prized in drug discovery for their ability to mimic transition states in enzymatic reactions. Specific applications include:

  • Enzyme Inhibition: Analogous compounds, such as 4-(trifluoromethyl)phenyl cycloheptyl ketone, inhibit phospholipase A₂ (IC₅₀ = 3.8 µM), suggesting anti-inflammatory potential .

  • Metabolic Stability: Fluorine’s inductive effect reduces cytochrome P450-mediated oxidation, prolonging drug half-lives.

  • Case Study: Cyclopentyl ketones with trifluoromethyl groups have been explored as intermediates in Janus kinase (JAK) inhibitor synthesis, highlighting their role in autoimmune disease therapeutics .

Comparative Analysis with Structural Analogs

The table below contrasts 2,3,4-trifluorophenyl cyclopentyl ketone with related compounds:

CompoundMolecular FormulaMolecular Weight (g/mol)Key FeaturesApplication
2,3,4-Trifluorophenyl cyclopropyl ketoneC₁₀H₇F₃O200.16Smaller ring; higher strainMaterial science
3,5-Bis(trifluoromethyl)phenyl cyclopentyl ketoneC₁₄H₁₂F₆O310.23Enhanced electron withdrawalCatalysis
4-(Trifluoromethyl)phenyl cycloheptyl ketoneC₁₄H₁₅F₃O264.27Larger ring; improved solubilityEnzyme inhibition

The cyclopentyl derivative balances steric bulk and synthetic accessibility, making it a preferred scaffold for medicinal chemistry.

Future Research Directions

  • Synthetic Optimization: Screening Lewis acids (e.g., In(OTf)₃, Sc(OTf)₃) to improve reaction yields and diastereoselectivity .

  • Biological Screening: Evaluating kinase inhibition, antibacterial activity, and cytotoxicity in vitro.

  • Material Science: Investigating dielectric properties for use in fluoropolymer composites.

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